Product packaging for (S)-Mdpv HCl(Cat. No.:CAS No. 1669434-93-8)

(S)-Mdpv HCl

Cat. No.: B8819375
CAS No.: 1669434-93-8
M. Wt: 311.80 g/mol
InChI Key: PYQZNWFQAMFAMT-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-MDPV HCl (3,4-Methylenedioxypyrovalerone hydrochloride) is the pharmacologically active enantiomer of the synthetic cathinone MDPV, functioning as a potent and highly selective norepinephrine-dopamine reuptake inhibitor (NDRI) . Its mechanism of action is analogous to that of cocaine but with significantly greater potency; in vitro studies indicate it can be up to 10- to 100-fold more potent than cocaine in inhibiting the dopamine transporter (DAT) . Unlike other cathinones such as mephedrone, (S)-MDPV behaves as a pure reuptake blocker and not as a releasing agent, which underlies its robust stimulant properties and high abuse potential documented in preclinical research . Research on this compound is vital for advancing the understanding of stimulant addiction and neuropharmacology. It is primarily used in forensic toxicology for the analytical confirmation of substance abuse, in substance metabolism and pharmacokinetic studies, and in fundamental neuroscience research investigating the role of the dopamine transporter in reward, motivation, and locomotor behavior . The (S)-enantiomer is confirmed to be responsible for the majority of MDPV's abuse-related effects, making it particularly valuable for enantioselective studies . This product is provided as a certified solution or characterized solid for use as an analytical reference standard or research chemical. This product is intended for research and forensic purposes only. It is strictly "For Research Use Only" (RUO) and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1669434-93-8

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

(2S)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/t13-;/m0./s1

InChI Key

PYQZNWFQAMFAMT-ZOWNYOTGSA-N

Isomeric SMILES

CCC[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Precursors for S Mdpv Hcl

Stereoselective Synthesis of (S)-Mdpv HCl

The direct, stereoselective synthesis of (S)-Mdpv is a targeted approach to produce the desired enantiomer without the need for subsequent resolution of a racemic mixture. Research has demonstrated a successful stereoselective synthesis pathway that utilizes (S)-norvaline as the chiral starting material. nih.govresearchgate.net This method leverages the inherent chirality of the amino acid precursor to guide the formation of the final molecule with the correct stereochemistry at the chiral center. By starting with an enantiomerically pure precursor like (S)-norvaline, the synthetic route is designed to maintain that stereochemical integrity, leading directly to the (S)-isomer of MDPV. nih.govresearchgate.net This approach is often more efficient than racemic synthesis followed by separation, as it avoids the loss of 50% of the material that is the undesired enantiomer.

Characterization of Synthetic Intermediates and Final Product Purity in Research

The characterization of synthetic intermediates and the determination of the final product's purity are crucial steps in the synthesis of this compound. A variety of analytical techniques are employed to ensure the chemical identity, structure, and enantiomeric purity of the compound.

One of the primary methods for assessing enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . nih.gov This technique can separate the (S)- and (R)-enantiomers, allowing for the quantification of the enantiomeric excess (ee). Research has reported achieving an enantiomeric excess of greater than 98% for the separated enantiomers of MDPV. nih.gov Some advanced HPLC systems are equipped with a circular dichroism (CD) detector, which can provide spectral data for the separated enantiomers. scilit.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool. Specifically, ¹H NMR spectroscopy in the presence of a chiral shift reagent, such as (R)-(-)-1-phenyl-2,2,2-trifluoroethanol, can be used to determine the enantiomeric purity. nih.gov The chiral reagent interacts differently with each enantiomer, causing a separation of their signals in the NMR spectrum, which allows for the detection and quantification of even small amounts of the other enantiomer. nih.gov

For the unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the definitive method. This technique was used to determine the absolute configuration of the MDPV enantiomers by analyzing the crystal structure of a diastereomeric salt, specifically S-(−)-MDPV•(+)-BTA. nih.gov

Other analytical methods employed include:

Melting Point Analysis: To check the purity of the crystalline salt forms. nih.gov

Elemental Analysis: To confirm the elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized compound, which serves as a fundamental check of its identity. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): A validated chiral LC-MS/MS method is used for the quantification of (S)-MDPV and (R)-MDPV in research samples. nih.gov

Table 1: Analytical Methods for Characterization and Purity Assessment

Analytical Technique Purpose Reference
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers; determination of enantiomeric excess (ee%). nih.gov
¹H NMR with Chiral Shift Reagent Determination of enantiomeric purity. nih.gov
Single-Crystal X-ray Diffraction Absolute determination of stereochemistry. nih.gov
Elemental Analysis Confirmation of elemental composition (C, H, N). nih.gov
Chiral LC-MS/MS Quantification of individual enantiomers in samples. nih.gov
Melting Point Purity assessment of crystalline solids. nih.gov

Racemic Synthesis and Enantiomeric Separation Techniques

Prior to the development of stereoselective methods, and still a common approach, is the synthesis of a racemic mixture of MDPV, followed by the separation of the (S) and (R) enantiomers.

The general synthesis for pyrovalerone analogs and related cathinones often starts with a Friedel-Crafts acylation to produce the initial ketone. nih.govacs.org This ketone then undergoes α-bromination. The resulting α-bromoketone is subsequently reacted with pyrrolidine (B122466) to yield racemic MDPV. acs.org The final product is typically isolated as a hydrochloride salt. nih.govacs.org

Once the racemic mixture is obtained, enantiomeric separation, or resolution, is required to isolate the (S)-enantiomer.

Chemical Resolution via Diastereomeric Salt Formation: A highly effective method involves the use of a chiral resolving agent to form diastereomeric salts. Researchers have successfully used (+)- and (−)-2′-bromotartranilic acid (BTA) for this purpose. nih.gov When racemic MDPV is reacted with a single enantiomer of BTA (e.g., (+)-BTA), it forms two diastereomeric salts: (S)-MDPV•(+)-BTA and (R)-MDPV•(+)-BTA. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. nih.gov After separation, the pure diastereomeric salt (e.g., (S)-MDPV•(+)-BTA) is treated to remove the chiral resolving agent, yielding the pure (S)-MDPV enantiomer, which can then be converted to its hydrochloride salt. nih.gov

Chromatographic Separation: Techniques such as chiral HPLC and capillary electrophoresis are widely used for the analytical separation of cathinone (B1664624) enantiomers. mdpi.comnih.gov These methods can also be scaled up to a semi-preparative or preparative level to isolate larger quantities of the individual enantiomers. mdpi.com

Molecular Mechanisms of Action of S Mdpv Hcl

Monoamine Transporter Interactions of (S)-Mdpv HCl

This compound's interaction with monoamine transporters is characterized by its high affinity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, with significantly lower affinity for the serotonin (B10506) transporter.

This compound is a highly potent inhibitor of the dopamine transporter (DAT). researchgate.net The S-enantiomer of MDPV is significantly more potent than the R-enantiomer at blocking DAT. researchgate.netnih.govmdpi.com In vitro studies have shown that S(+)-MDPV is approximately 180 to 190 times more potent as a DAT reuptake inhibitor than its R(-)-enantiomer. nih.govnih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the transporter activity, demonstrate this potency. For instance, studies have reported IC₅₀ values for S(+)-MDPV at the DAT to be as low as 2.13 nM. acs.org In comparison, racemic MDPV has an IC₅₀ of around 4.85 nM, while the R(-)-enantiomer has a much higher IC₅₀ of 382.80 nM, indicating significantly weaker activity. acs.org This high affinity and potent inhibition of DAT by the S-isomer are considered to be the primary drivers of the compound's abuse potential and reinforcing effects. researchgate.netacs.org The potency of MDPV at DAT is notably greater than that of cocaine, with some studies suggesting it is up to 50 times more potent. researchgate.netdrugsandalcohol.ielongdom.org

Data Table: Dopamine Transporter (DAT) Uptake Inhibition

CompoundIC₅₀ (nM) at DATReference
This compound2.13 acs.org
(±)-MDPV (racemic)4.85 acs.org
(R)-Mdpv HCl382.80 acs.org
Cocaine198.80 nih.gov

Data Table: Norepinephrine Transporter (NET) Uptake Inhibition

CompoundIC₅₀ (nM) at NETReference
This compound9.86 nih.gov
(±)-MDPV (racemic)16.84 nih.gov
(R)-Mdpv HCl726 nih.gov
Cocaine395.9 nih.gov

In contrast to its potent effects on DAT and NET, this compound has a significantly weaker interaction with the serotonin transporter (SERT). wikipedia.orgresearchgate.netnih.govnih.gov Studies consistently show that neither racemic MDPV nor its individual S- and R-isomers are potent inhibitors of serotonin reuptake, with IC₅₀ values often reported to be greater than 10,000 nM. nih.govacs.org The IC₅₀ value for racemic MDPV at SERT has been measured at 3,349 nM in rat brain synaptosomes and 2,860 nM in cells expressing human SERT. wikipedia.orgnih.gov This selectivity for catecholamine transporters over the serotonin transporter is a key feature of its pharmacological profile and results in a high DAT/SERT inhibition ratio. mdpi.comsmw.chsemanticscholar.org This profile distinguishes it from other substances like MDMA, which have more pronounced effects on serotonin. csic.es

Norepinephrine Transporter (NET) Binding and Uptake Inhibition

Differentiation from Monoamine Releasing Agents

A crucial aspect of this compound's mechanism is that it acts as a monoamine transporter inhibitor or blocker, rather than a releaser or substrate. nih.govumd.edumdpi.comresearchgate.net This mechanism is similar to that of cocaine and differs from that of amphetamine-like stimulants. nih.govnih.govumd.edu Monoamine releasing agents, such as amphetamine, are transported into the neuron by the monoamine transporters and induce a reversal of transporter flow, causing a non-vesicular release of neurotransmitters from the cytoplasm into the synapse. researchgate.net In contrast, this compound binds to the transporter protein but is not translocated into the cell, effectively blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. nih.govcapes.gov.br Electrophysiological studies have confirmed that MDPV produces effects characteristic of a reuptake inhibitor, not a releasing agent. nih.govcapes.gov.br While some studies have suggested a very weak partial releasing effect at high concentrations in rat brain synaptosomes, this is not observed in cells expressing human transporters, and the primary mechanism remains reuptake inhibition. wikipedia.org

Receptor Binding Profiles and Ligand Affinity Studies

Beyond its primary action at monoamine transporters, the receptor binding profile of this compound at other neuronal receptors is limited. nih.gov Studies investigating its affinity for various other receptors, including serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C), have found very limited binding affinity. drugsandalcohol.ie This indicates that the pharmacological effects of this compound are overwhelmingly mediated by its potent and selective inhibition of DAT and NET, with negligible direct interaction with other postsynaptic receptors. nih.gov The focus of its action on these transporters underscores its classification as a catecholamine-selective reuptake inhibitor. csic.esumd.edu

Preclinical Pharmacological Investigations of S Mdpv Hcl

In Vitro Pharmacological Characterization

In vitro studies, conducted outside of a living organism, have been instrumental in elucidating the specific molecular targets of (S)-MDPV HCl. These experiments typically utilize isolated biological components, such as brain tissue preparations or cultured cells, to examine the compound's direct effects on monoamine transporters.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radioactively labeled compound known to bind to the target (the radioligand) is incubated with a tissue preparation containing the transporters. The test compound, in this case (S)-MDPV, is then added at various concentrations to see how effectively it displaces the radioligand. A lower concentration required to displace the radioligand indicates a higher binding affinity.

Studies have shown that MDPV has a high affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly lower affinity for the serotonin (B10506) transporter (SERT). caymanchem.com For instance, one study reported a high binding affinity for dopamine transporters with a Ki value of 0.5 nM. The S(+) isomer of MDPV demonstrates substantially greater potency in binding to both DAT and NET compared to the R(-) isomer. researchgate.netacs.org

Neurotransmitter uptake inhibition studies measure a compound's ability to block the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of neurotransmitters in the synapse, enhancing their effects. These studies are often conducted using synaptosomes, which are isolated and sealed nerve endings from brain tissue, or cell lines (like human embryonic kidney 293, or HEK293 cells) that have been genetically engineered to express specific human monoamine transporters. nih.govfrontiersin.org

(S)-MDPV is a potent inhibitor of dopamine and norepinephrine uptake, while being substantially weaker at inhibiting serotonin uptake. researchgate.netnih.gov Research has demonstrated that the S(+) enantiomer of MDPV is significantly more potent at inhibiting DAT and NET uptake than the racemic mixture or the R(-) enantiomer. researchgate.netacs.org For example, in assays of DAT uptake inhibition, S(+)MDPV showed an EC50 value of 2.13 nM, compared to 4.85 nM for racemic (±)MDPV and 382.80 nM for R(-)MDPV. researchgate.netacs.org A similar rank order of potency was observed for NET uptake inhibition. researchgate.netacs.org Neither racemic MDPV nor its individual isomers showed significant inhibition of serotonin reuptake at concentrations up to 10 µM. researchgate.netacs.org

Comparatively, MDPV is a much more potent dopamine reuptake inhibitor than cocaine. mdpi.comnih.govub.edu In rat brain synaptosomes, MDPV displayed IC50 values of 4.1 nM for DAT, 26 nM for NET, and 3,349 nM for SERT. wikipedia.org In HEK293 cells expressing human transporters, the IC50 values were 10 nM for DAT, 80 nM for NET, and 2,860 nM for SERT. wikipedia.org These findings highlight MDPV's selectivity for catecholamine transporters. nih.gov

Compound/EnantiomerTransporterIC50/EC50 (nM)Preparation
(S)-MDPVDAT2.13Not Specified
Racemic (±)MDPVDAT4.85Not Specified
(R)-MDPVDAT382.80Not Specified
Racemic MDPVDAT4.1Rat brain synaptosomes
Racemic MDPVNET26Rat brain synaptosomes
Racemic MDPVSERT3349Rat brain synaptosomes
Racemic MDPVDAT10HEK293 cells
Racemic MDPVNET80HEK293 cells
Racemic MDPVSERT2860HEK293 cells

In contrast to uptake inhibitors, some compounds can act as "releasers," meaning they can cause the reverse transport of neurotransmitters from inside the neuron out into the synaptic cleft. Neurotransmitter release assays are designed to measure this effect.

Studies have consistently shown that MDPV and its enantiomers are not significant neurotransmitter releasers. nih.govnih.govumd.edu In assays using rat brain synaptosomes, while MDPV was found to be a potent uptake blocker, it did not induce the release of dopamine or norepinephrine. nih.govnih.gov Similarly, in HEK293 cells expressing monoamine transporters, MDPV failed to evoke any release of dopamine, norepinephrine, or serotonin, even at high concentrations. wikipedia.org This distinguishes its mechanism of action from that of amphetamine-like stimulants, which are known to be potent neurotransmitter releasers. nih.govumd.edu

Neurotransmitter Uptake Inhibition Studies in Synaptosomes and Cell Lines

In Vivo Animal Models and Neurobiological Effects

In vivo studies, conducted in living organisms, are essential for understanding how a compound's molecular actions translate into broader physiological and behavioral effects. Animal models, primarily in rodents, have been crucial for characterizing the neurobiological impact of this compound.

Microdialysis is an in vivo technique used to measure the concentrations of substances, including neurotransmitters, in the extracellular fluid of specific brain regions of freely moving animals. nih.govamuzainc.com A small probe with a semipermeable membrane is implanted into a target brain area, such as the nucleus accumbens, a key region in the brain's reward circuitry. researchgate.netnih.gov

Consistent with its potent dopamine uptake inhibition in vitro, microdialysis studies in rats have shown that systemic administration of MDPV leads to significant, dose-dependent increases in extracellular dopamine levels in the brain. researchgate.netnih.govnih.gov Notably, MDPV is reported to be at least ten times more potent than cocaine at increasing extracellular dopamine. ub.edunih.gov These studies also confirm the catecholamine selectivity of MDPV, as it elevates extracellular dopamine and norepinephrine without significantly affecting serotonin levels. researchgate.netnih.gov For instance, intravenous administration of MDPV at doses of 0.1 and 0.3 mg/kg increased extracellular dopamine in the nucleus accumbens. researchgate.net Another study utilizing retrodialysis directly into the caudate putamen found that MDPV produced a 470% increase in dopamine levels. mdpi.com

Electrophysiology involves measuring the electrical properties and activity of neurons. This can be done in vitro using brain slices or in vivo in anesthetized or freely moving animals. These techniques can reveal how a compound alters neuronal firing rates, membrane potential, and synaptic transmission.

Electrophysiological studies have provided further evidence for the cocaine-like mechanism of MDPV. In Xenopus laevis oocytes transfected with the human dopamine transporter (hDAT), MDPV induced a hyperpolarization, an effect characteristic of uptake blockers like cocaine, rather than the inward depolarizing current produced by substrates like amphetamine. vcu.edunih.gov This confirms that MDPV acts as a blocker at the dopamine transporter, which in turn alters the electrical activity of dopaminergic neurons and their downstream targets. vcu.edu These changes in neuronal activity are believed to underlie the potent psychostimulant effects observed in whole-animal studies. nih.gov

Neuroinflammation and Oxidative Stress Investigations

Neuroinflammation is increasingly recognized as a process associated with the use of psychostimulants, which can trigger inflammatory processes and lead to pathological changes in the brain. nih.govmdpi.comdoi.org The activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators like cytokines and chemokines are central to this response. nih.govmdpi.com Investigations into 3,4-methylenedioxypyrovalerone (MDPV), a potent synthetic cathinone (B1664624), have sought to characterize its impact on these neuroinflammatory and related oxidative stress pathways. nih.govmdpi.com While many preclinical studies use the racemic mixture of MDPV, it is established that the (S)-enantiomer is significantly more potent at the dopamine transporter (DAT), making these findings highly relevant to the actions of this compound. nih.gov

Research into the effects of MDPV on glial cells has yielded varied results, often depending on the experimental paradigm. In one study using a binge-like exposure model in mice, MDPV did not induce changes in striatal protein densities of the microglial marker Iba-1 or the astrocyte marker Glial Fibrillary Acidic Protein (GFAP) at a 24-hour time-point where methamphetamine-induced neurotoxicity was already evident. nih.govresearchgate.net Similarly, another study found that combinations of MDPV with methylone or mephedrone (B570743) did not alter GFAP levels in the striatum of mice. mdpi.com

Investigations into specific immune signaling pathways have provided further insight. A study examining innate immune modulators found that a binge MDPV exposure did not alter the expression of the Receptor for Advanced Glycation Endproducts (RAGE) or Toll-like Receptors (TLR2, TLR4, and TLR7) in the striatum. nih.govresearchgate.net This lack of effect on TLRs suggested that these specific pathways might not be directly involved in the initial glial activation response to this particular MDPV regimen. nih.gov However, research has shown that withdrawal from MDPV can dysregulate neuroimmune systems. nih.gov In rats withdrawn from MDPV, levels of the proinflammatory chemokine CCL2/MCP1 and the cytokine Tumor Necrosis Factor-alpha (TNF-α) were significantly increased in the ventral tegmental area (VTA). nih.gov

Table 1: Effects of MDPV on Neuroinflammatory Markers in Preclinical Models This table is interactive. You can sort and filter the data.

Marker Brain Region Experimental Model Finding Reference
GFAP (Astrocytes) Striatum Binge MDPV exposure (mice) No significant change nih.govresearchgate.net
Iba-1 (Microglia) Striatum Binge MDPV exposure (mice) No significant change in protein density nih.govresearchgate.net
Microglia Morphology Prefrontal Cortex Repeated binge-like self-administration (rats) Increased soma volume mdpi.com
Microglia Morphology Dorsal Striatum Repeated binge-like self-administration (rats) No significant change in soma volume for MDPV group mdpi.com
RAGE, TLR2, TLR4, TLR7 Striatum Binge MDPV exposure (mice) No significant change nih.govresearchgate.net
CCL2/MCP1 Ventral Tegmental Area MDPV withdrawal (rats) Increased levels nih.gov
TNF-α Ventral Tegmental Area MDPV withdrawal (rats) Increased levels nih.gov

The impact of MDPV on oxidative stress, a state of cellular damage caused by reactive oxygen species (ROS), is another critical area of investigation. mdpi.comresearchgate.net In vitro studies using the human dopaminergic SH-SY5Y cell line have shown that MDPV can induce cytotoxic effects. researchgate.net One such study demonstrated that MDPV increased the production of ROS after 1, 4, and 6 hours of exposure. researchgate.net Another in vitro investigation confirmed that methylone and MDPV mediate intracellular oxidative stress, demonstrated by an increase in ROS and reactive nitrogen species (RNS), depletion of reduced glutathione (B108866), and an increase in oxidized glutathione levels. researchgate.net This oxidative stress was linked to mitochondrial dysfunction and apoptosis. researchgate.net

Interestingly, some research suggests that MDPV itself may not be directly neurotoxic in the same manner as amphetamines and may even offer protection against the neurotoxicity of other substances. ub.edunih.gov This effect is thought to be related to its mechanism as a potent catecholamine transporter blocker rather than a releaser. ub.edu By blocking the dopamine transporter, MDPV may prevent the internalization of dopamine that can lead to the generation of toxic ROS inside the nerve terminal. ub.edu One study found that MDPV completely protected against the neurotoxic effects of methamphetamine, amphetamine, and MDMA. nih.gov While the metabolism of MDPV can produce reactive quinones that could theoretically generate oxidative stress, one report noted that this did not appear to be severe enough to induce glial activation. ub.edu

Table 2: Effects of MDPV on Oxidative Stress Markers in Preclinical Models This table is interactive. You can sort and filter the data.

Marker Model System Finding Reference
Reactive Oxygen Species (ROS) Human dopaminergic SH-SY5Y cells Increased production at 1, 4, and 6 hours researchgate.net
ROS and RNS Human dopaminergic SH-SY5Y cells Increased production researchgate.net
Glutathione (GSH) Human dopaminergic SH-SY5Y cells Depletion of reduced form, increase in oxidized form researchgate.net
Dopamine Nerve Endings Mouse model (co-administration) Protected against methamphetamine-induced damage nih.gov

Metabolism and Biotransformation of S Mdpv Hcl in Preclinical Systems

Identification of Phase I and Phase II Metabolites in Animal Models

In animal models, particularly rats, the metabolism of MDPV results in several key metabolites. The primary Phase I metabolic reactions involve the modification of the methylenedioxy ring. nih.govresearchgate.net This process, known as demethylenation, is followed by methylation. nih.govresearchgate.net Other identified Phase I pathways include aromatic and side-chain hydroxylation, as well as oxidation of the pyrrolidine (B122466) ring to form a lactam, and even the opening of this ring to produce a carboxylic acid. nih.govresearchgate.net

Studies have consistently identified two major metabolites in both rat and human urine: 3,4-dihydroxypyrovalerone (demethylenyl-MDPV or 3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (demethylenyl-methyl-MDPV or 4-OH-3-MeO-PV). frontiersin.orgnih.govnih.gov In rats, the concentrations of these metabolites in urine are significantly higher than that of the parent drug. frontiersin.org Specifically, demethylenyl-methyl-MDPV is often the most abundant urinary metabolite. frontiersin.org

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. mdpi.com In vitro studies have suggested that the primary metabolites are conjugated with sulfates (approximately 50%) and glucuronides (approximately 40%). nih.govdrugsandalcohol.ie However, another study identified glucuronide conjugates of the main metabolites in both rat and human urine but did not detect sulfate (B86663) conjugates. nih.gov In vitro experiments with human liver microsomes and cytosol have identified ten Phase I metabolites and also detected six glucuronidated and two sulfated metabolites. nih.gov

Table 1: Major Metabolites of (S)-MDPV HCl Identified in Animal Models

Metabolite Name Abbreviation Metabolic Phase Notes
3,4-dihydroxypyrovalerone demethylenyl-MDPV; 3,4-catechol-PV Phase I A primary metabolite formed by O-demethylenation of the methylenedioxy ring. frontiersin.orgnih.govnih.gov
4-hydroxy-3-methoxypyrovalerone demethylenyl-methyl-MDPV; 4-OH-3-MeO-PV Phase I Formed by the O-methylation of 3,4-catechol-PV; often the most abundant urinary metabolite. frontiersin.orgnih.govnih.gov
Pyrrolidinone metabolite - Phase I Formed by oxidation of the pyrrolidine ring to a lactam. nih.govresearchgate.net
Carboxylic acid metabolite - Phase I Results from the opening of the pyrrolidine ring. nih.govresearchgate.net
Glucuronide conjugates - Phase II Formed by the conjugation of Phase I metabolites with glucuronic acid. nih.govmdpi.com
Sulfate conjugates - Phase II Formed by the conjugation of Phase I metabolites with sulfate. nih.govmdpi.com

Enzymatic Pathways Involved in this compound Metabolism (e.g., CYP450, COMT, Glucuronidation)

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in Phase I. mdpi.comnih.govopenaccessjournals.com Specifically, the initial and crucial step of O-demethylenation is catalyzed by CYP2C19, CYP2D6, and CYP1A2. nih.govlongdom.orgwikipedia.org Following this, the enzyme catechol-O-methyltransferase (COMT) is responsible for the methylation of the catechol intermediate to form the methoxy (B1213986) derivative. mdpi.comwikipedia.org

Phase II metabolism involves conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion. nih.govopenaccessjournals.comopenaccessjournals.com Glucuronidation, the most common Phase II reaction, is carried out by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov Sulfation, another Phase II pathway, is mediated by sulfotransferase (SULT) enzymes. mdpi.comnih.gov Additionally, flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, have been identified as responsible for the N-oxidation of MDPV, leading to the formation of an N-oxide metabolite. hanyang.ac.kr

Table 2: Enzymes Involved in this compound Metabolism

Enzyme Family Specific Enzymes Metabolic Phase Role in this compound Metabolism
Cytochrome P450 CYP2C19, CYP2D6, CYP1A2 Phase I Catalyze the initial O-demethylenation of the methylenedioxy ring. nih.govlongdom.orgwikipedia.org
Catechol-O-methyltransferase COMT Phase I Mediates the O-methylation of the catechol intermediate. mdpi.comwikipedia.org
Flavin-containing monooxygenase FMO1, FMO3 Phase I Responsible for the N-oxidation of MDPV. hanyang.ac.kr
Uridine 5'-diphospho-glucuronosyltransferase UGT Phase II Catalyze the glucuronidation of Phase I metabolites. wikipedia.orgnih.gov
Sulfotransferase SULT Phase II Mediate the sulfation of Phase I metabolites. mdpi.comnih.gov

In Vitro Metabolic Stability and Metabolite Characterization

In vitro studies using human liver microsomes are a standard method to assess the metabolic stability of compounds. srce.hr These studies have been crucial in characterizing the metabolites of MDPV. nih.govfrontiersin.org Incubations of MDPV with human liver microsomes have confirmed the formation of demethylenyl-MDPV as an initial metabolite. nih.gov Further analysis using these in vitro systems has led to the identification of a total of eight metabolites (M1-M8), with major reactions being demethylenation and oxidation. hanyang.ac.krresearchgate.net One of these metabolites, M6, was identified as an N-oxide metabolite. hanyang.ac.krresearchgate.net

The stability of MDPV has also been evaluated in biological samples. In urine, MDPV showed greater stability compared to some other synthetic cathinones, with over 80% of the initial concentration remaining after 3 days at room temperature and 14 days at 4°C. springermedizin.de In another study, MDPV was found to be fairly stable in refrigerated urine over a 14-day period. springermedizin.de The stability of MDPV and its metabolites in plasma has also been demonstrated, with stability at room temperature for 24 hours, at 4°C for 72 hours, and after three freeze-thaw cycles. researchgate.netresearchgate.net

Metabolite characterization has been largely accomplished using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF MS). mdpi.comnih.gov These methods have allowed for the detailed structural elucidation of the various Phase I and Phase II metabolites formed from MDPV. nih.govnih.gov

Table 3: Summary of In Vitro Findings for this compound

In Vitro System Key Findings References
Human Liver Microsomes Identification of demethylenation and oxidation as major metabolic reactions. Formation of eight metabolites (M1-M8), including an N-oxide metabolite (M6). Confirmation of demethylenyl-MDPV as an initial metabolite. nih.govhanyang.ac.krresearchgate.net
Human Liver S9 Fractions Used in conjunction with microsomes to study both Phase I (CYP450) and Phase II (UGT, SULT) metabolism. nih.gov
Recombinant Human CYPs Identified CYP2C19, CYP2D6, and CYP1A2 as the primary enzymes catalyzing the initial demethylenation step. nih.gov
Human Liver Cytosol Used to identify ten Phase I metabolites and eight Phase II metabolites (six glucuronidated, two sulfated). nih.gov

Preclinical Behavioral Pharmacology of S Mdpv Hcl

Locomotor Activity Assessments in Rodent Models

(S)-MDPV has been shown to produce significant increases in locomotor activity in rodent models, an effect commonly associated with psychostimulant drugs. Studies consistently demonstrate that (S)-MDPV is the more potent enantiomer in inducing hyperlocomotion compared to (R)-MDPV and the racemic mixture.

In mice, (S)-MDPV produces clear increases in activity, while the (R)-isomer does not elicit the same response. nih.gov This suggests that the locomotor stimulant effects of racemic MDPV are primarily driven by the (S)-enantiomer. researchgate.net Research in rats has further substantiated these findings, showing that both (S)-MDPV and racemic MDPV increase locomotor activity, with (S)-MDPV being more potent. researchgate.netnih.gov For instance, both low and high doses of MDPV have been shown to increase locomotion in rodents. frontiersin.org Consistent with its mechanism as a potent dopamine (B1211576) and norepinephrine (B1679862) transporter inhibitor, MDPV robustly increases locomotor activity, traveled distance, and stereotypic movements in rats and mice. ub.edunih.gov The locomotor stimulant effects of MDPV are comparable to those of other psychostimulants like cocaine and amphetamine. nih.gov

The table below summarizes findings from studies assessing the effects of (S)-MDPV on locomotor activity in rodents.

Compound Animal Model Observed Effect on Locomotor Activity Source(s)
(S)-MDPVMiceClear increases in activity nih.gov
(R)-MDPVMiceNo significant increase in activity nih.govresearchgate.net
Racemic MDPVRatsIncreased locomotor activity and stereotypy nih.gov
(S)-MDPVRatsMore potent locomotor stimulation than (R)-MDPV researchgate.net
Racemic MDPVRats & MiceRobust increases in locomotion and stereotypic movements frontiersin.orgub.edu

Drug Discrimination Studies

Drug discrimination paradigms are utilized to assess the subjective effects of a substance by training animals to distinguish between a specific drug and a placebo. Studies have demonstrated that (S)-MDPV produces discriminative stimulus effects similar to other psychostimulants.

In mice trained to discriminate cocaine from saline, both enantiomers of MDPV fully substituted for cocaine; however, the (S)-isomer was found to be approximately 100 times more potent than the (R)-isomer. nih.gov Similarly, in female Sprague-Dawley rats trained to discriminate 0.5 mg/kg of racemic MDPV from saline, (S)-MDPV engendered full substitution with a potency similar to the racemate. nih.govnih.gov In contrast, (R)-MDPV failed to substitute at doses up to 5 mg/kg. nih.govnih.gov This suggests that the discriminative stimulus effects of racemic MDPV are primarily mediated by the (S)-enantiomer. The potency of (S)-MDPV in these studies aligns with its higher affinity for dopamine and norepinephrine transporters. nih.gov

The following table presents data from drug discrimination studies involving (S)-MDPV.

Training Drug Test Compound Animal Model Result Potency Comparison Source(s)
Cocaine(S)-MDPVMiceFull substitution~100x more potent than (R)-MDPV nih.gov
Cocaine(R)-MDPVMiceFull substitution nih.gov
Racemic MDPV (0.5 mg/kg)(S)-MDPVFemale RatsFull substitutionSimilar potency to racemic MDPV nih.govnih.gov
Racemic MDPV (0.5 mg/kg)(R)-MDPVFemale RatsFailed to substitute (up to 5 mg/kg) nih.govnih.gov

Conditioned Place Preference and Reinforcing Effects

Conditioned place preference (CPP) and self-administration studies are employed to evaluate the rewarding and reinforcing properties of drugs, which are indicative of their abuse potential. Research has shown that (S)-MDPV has potent reinforcing effects.

Intracranial self-stimulation (ICSS) is a paradigm used to measure changes in the sensitivity of brain reward systems. (S)-MDPV produced a dose-dependent facilitation of ICSS in rats, indicating an enhancement of reward sensitivity. acs.orgnih.gov The potency of (S)-MDPV in facilitating ICSS was greater than that of racemic MDPV, with (R)-MDPV failing to alter ICSS at doses up to 100 times greater than the lowest effective dose of (S)-MDPV. researchgate.netacs.org This strongly suggests that the abuse-related effects of racemic MDPV reside primarily with its (S)-isomer. acs.org

In intravenous self-administration studies in rats, the (S)-isomer of MDPV was found to be about 50 times more potent than the (R)-isomer in maintaining self-administration on a progressive ratio schedule. nih.gov Furthermore, MDPV has been shown to produce robust rewarding effects in the CPP paradigm. nih.govmdpi.com These findings, along with its ability to be readily self-administered by rodents, underscore the significant reinforcing properties of (S)-MDPV. researchgate.net

The table below summarizes the reinforcing effects of (S)-MDPV in preclinical models.

Behavioral Paradigm Compound Animal Model Observed Effect Source(s)
Intracranial Self-Stimulation (ICSS)(S)-MDPVRatsDose-dependent facilitation of ICSS acs.orgnih.gov
Intracranial Self-Stimulation (ICSS)(R)-MDPVRatsFailed to alter ICSS researchgate.netacs.org
Intravenous Self-Administration(S)-MDPVRats~50x more potent than (R)-MDPV nih.gov
Conditioned Place Preference (CPP)Racemic MDPVMice & RatsInduced rewarding effects nih.govmdpi.com

Stereoselective Behavioral Effects of (S)-Mdpv HCl and (R)-Mdpv HCl

The behavioral effects of MDPV are markedly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer across various preclinical assays. This difference in potency is a direct reflection of their differential activity at dopamine and norepinephrine transporters, where (S)-MDPV is 50 to 100 times more potent as an inhibitor than (R)-MDPV. nih.govresearchgate.net

As detailed in the preceding sections, this stereoselectivity is evident in:

Locomotor Activity: (S)-MDPV induces robust locomotor stimulation, whereas (R)-MDPV has minimal to no effect at similar doses. nih.govresearchgate.net

Drug Discrimination: In cocaine-trained mice, (S)-MDPV is approximately 100-fold more potent than (R)-MDPV in substituting for the cocaine cue. nih.gov In rats trained to discriminate racemic MDPV, (S)-MDPV fully substitutes while (R)-MDPV does not. nih.gov

Reinforcing Effects: In ICSS studies, (S)-MDPV potently facilitates reward, while (R)-MDPV is inactive. researchgate.netacs.org In self-administration paradigms, (S)-MDPV is about 50 times more potent than (R)-MDPV. nih.gov

These consistent findings across different behavioral models firmly establish that the psychostimulant and abuse-related effects of racemic MDPV are predominantly attributable to the (S)-enantiomer. researchgate.netacs.org

The table below provides a comparative summary of the stereoselective behavioral effects of (S)-MDPV and (R)-MDPV.

Behavioral Assay (S)-MDPV Effect (R)-MDPV Effect Potency Difference Source(s)
Locomotor ActivityPotent stimulationMinimal to no effect(S) >> (R) nih.govresearchgate.net
Drug Discrimination (vs. Cocaine)Full substitutionFull substitution(S) is ~100x more potent than (R) nih.gov
Drug Discrimination (vs. Racemic MDPV)Full substitutionNo substitution(S) is effective, (R) is not nih.gov
Intracranial Self-StimulationPotent facilitationNo effect(S) is effective, (R) is not researchgate.netacs.org
Intravenous Self-AdministrationPotent reinforcerWeak reinforcer(S) is ~50x more potent than (R) nih.gov

Structure Activity Relationship Sar Studies of S Mdpv Hcl and Analogs

Influence of Pyrrolidine (B122466) Ring and Alkyl Chain Length on Transporter Activity

The pyrrolidine ring and the α-alkyl chain are critical structural features for the potent activity of MDPV at catecholamine transporters. Research indicates that the presence of the pyrrolidine ring is a key determinant for potent uptake inhibition at both DAT and NET. mdpi.com Systematic deconstruction of the MDPV molecule has shown that both the pyrrolidine ring and an extended side chain are optimal for high-potency inhibition of the dopamine (B1211576) transporter. mdpi.com Opening the pyrrolidine ring or expanding it to a larger piperidine (B6355638) ring results in a significant reduction in potency at DAT. mdpi.comnih.gov

The length of the α-alkyl side chain is another crucial factor influencing transporter inhibition. Studies comparing a series of pyrovalerone analogs demonstrate that potency at DAT and NET increases with the length of the alkyl chain. Specifically, extending the chain from a methyl group (in 3,4-methylenedioxy-α-pyrrolidinopropiophenone, or MDPPP) to an ethyl group (in 3,4-methylenedioxy-α-pyrrolidinobutiophenone, or MDPBP) and further to a propyl group (in MDPV) results in progressively more potent inhibition at DAT and NET. nih.gov This trend highlights that a longer alkyl chain enhances binding affinity for these catecholamine transporters, while having minimal impact on the already low affinity for SERT. nih.gov The in vitro data consistently show that shortening the alkyl chain leads to progressively less potent effects on transporter blockade. wikipedia.orgjscimedcentral.com

Compoundα-Alkyl ChainDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
MDPPPMethyl197445>10,000
MDPBPEthylNot specifiedNot specifiedNot specified
MDPV (racemic)Propyl4.1263,349

Data sourced from studies on rat brain synaptosomes. nih.gov

Stereochemical Influence on Pharmacological Potency and Efficacy

(S)-MDPV HCl possesses a chiral center at the α-carbon, leading to two enantiomers: (S)-MDPV and (R)-MDPV. Pharmacological studies have revealed a significant stereoselectivity in its action, with the biological activity of the racemic mixture residing primarily with the (S)-isomer. nih.gov The (S)-enantiomer is substantially more potent as an inhibitor of both DAT and NET compared to the (R)-enantiomer. mdpi.comnih.govacs.org

In vitro assays measuring the inhibition of dopamine uptake show that (S)-MDPV is over 100 times more potent than (R)-MDPV. nih.govresearchgate.net A similar, though slightly less pronounced, stereoselectivity is observed at the norepinephrine (B1679862) transporter. acs.orgnih.gov In contrast, neither enantiomer displays significant activity at the serotonin (B10506) transporter at concentrations up to 10,000 nM. acs.orgnih.gov This dramatic difference in potency means that the well-documented psychostimulant and abuse-related effects of racemic MDPV are almost entirely attributable to the (S)-enantiomer. mdpi.comacs.orgnih.gov In behavioral studies, (S)-MDPV is significantly more potent than (R)-MDPV in producing locomotor stimulation and reinforcing effects. nih.govnih.gov

EnantiomerDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
(S)-MDPV2.19.8Not Determined
(R)-MDPV382726Not Determined

Data sourced from studies on rat brain synaptosomes. nih.gov

Aryl Substituent Effects on Monoamine System Selectivity

The 3,4-methylenedioxy group on the phenyl ring of this compound is a key feature that distinguishes it from its close analog, α-pyrrolidinovalerophenone (α-PVP). This aryl substitution plays a significant role in modulating the compound's selectivity for the different monoamine transporters.

When comparing MDPV to α-PVP, the removal of the methylenedioxy group has a relatively minor impact on the potency at the catecholamine transporters, DAT and NET. nih.gov However, the presence of the 3,4-methylenedioxy moiety significantly increases the compound's affinity for the serotonin transporter. nih.gov MDPV is a weak but measurable inhibitor at SERT, whereas α-PVP is virtually inactive at this transporter. nih.govjscimedcentral.com

CompoundAryl SubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Ratio
MDPV (racemic)3,4-methylenedioxy4.1263,349~817
α-PVPNone1214>10,000>833

Data sourced from studies on rat brain synaptosomes. nih.gov

Advanced Analytical Methodologies for S Mdpv Hcl in Research

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic methods are essential for confirming the chemical structure and assessing the purity of (S)-MDPV HCl. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of MDPV HCl shows characteristic absorption bands corresponding to the carbonyl (C=O) group, aromatic C-H bonds, aliphatic C-H bonds, and the C-O-C stretch of the methylenedioxy group. unodc.orgcatbull.com The spectrum provides a unique "fingerprint" that can be used to confirm the identity of the compound. catbull.com It is important to note that, like standard NMR, conventional FTIR spectroscopy cannot distinguish between enantiomers. forensicresources.org However, it is useful for confirming the identity of the substance and can differentiate between the salt (HCl) and free base forms of the compound. forensicresources.org

Ultraviolet (UV) Spectroscopy:

UV spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of MDPV in methanol (B129727) shows maximum absorbance (λmax) at wavelengths of approximately 236 nm, 283 nm, and 323 nm, which is characteristic of the substituted benzodioxole chromophore. researchgate.netswgdrug.org This technique is often used in conjunction with liquid chromatography for detection and quantification.

Table 2: Spectroscopic Data for MDPV Characterization

Technique Key Features / Wavelengths (λmax) Reference
¹H and ¹³C NMR Provides detailed structural map of H and C atoms. catbull.comresearchgate.net
FTIR Shows characteristic absorption bands for functional groups (e.g., C=O, C-O-C). unodc.orgcatbull.com
UV Spectroscopy λmax at ~236, 283, 323 nm in methanol. researchgate.netswgdrug.org

Method Development for this compound and Metabolite Quantification in Biological Research Matrices

Developing robust analytical methods to quantify (S)-MDPV and its metabolites in complex biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolism studies. These methods require efficient sample preparation, sensitive detection, and thorough validation.

Sample Preparation:

The first step in analyzing biological samples is to isolate the analytes of interest from matrix components like proteins, salts, and lipids. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govub.edu

Solid-Phase Extraction (SPE): This is a widely used technique where the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. Mixed-mode SPE cartridges, which utilize both ion-exchange and reversed-phase retention mechanisms, have been shown to be highly effective for extracting cathinones from urine and blood. mdpi.comthermofisher.com

Liquid-Liquid Extraction (LLE): In this method, the sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, which is then separated from the aqueous sample and evaporated. ub.edu

Metabolite Quantification:

Research has identified two primary metabolites of MDPV: 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV). nih.govnih.gov Analytical methods have been developed to simultaneously quantify the parent drug (MDPV) and these key metabolites. These methods typically use LC coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS), which provides the necessary selectivity and sensitivity to measure low concentrations in plasma and urine. nih.govnih.govcapes.gov.br Deuterated internal standards, such as MDPV-d8, are often used to ensure accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response. frontiersin.orgcaymanchem.com

Method Validation:

Any quantitative method for research must be rigorously validated to ensure its reliability. Validation parameters are established according to scientific guidelines and typically include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. nih.govoup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For MDPV and its metabolites in plasma, LOQs as low as 0.1 to 5 pg/mL have been reported. nih.govoup.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govoup.com

Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-extracted sample components on the ionization of the analyte. nih.govoup.com

Stability: The stability of the analyte is tested under various storage and processing conditions (e.g., freeze-thaw cycles, room temperature storage) to ensure that the concentration does not change between sample collection and analysis. nih.govoup.com

Table 3: Example Validation Parameters for MDPV and Metabolite Quantification in Human Plasma

Parameter Result Reference
Technique LC-HRMS nih.govnih.gov
Analytes MDPV, 3,4-catechol-PV, 4-OH-3-MeO-PV nih.govnih.gov
Linear Range 0.25 - 1000 µg/L nih.govnih.gov
LOD 0.1 µg/L nih.govnih.gov
LOQ 0.25 µg/L nih.govnih.gov
Accuracy (% Target) 86 - 109% nih.govnih.gov
Total Imprecision (%CV) 2.1 - 7.3% nih.govnih.gov

Computational and Theoretical Investigations of S Mdpv Hcl

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. up.ac.za This modeling approach is crucial for understanding the mechanism of action of compounds like (S)-MDPV, particularly its interaction with monoamine transporters.

Research has focused on modeling the interaction of (S)-MDPV with the human dopamine (B1211576) transporter (hDAT), a primary target for its biological activity. ub.edu Since an experimental crystal structure of hDAT is not always available, studies have utilized homology models. These models are constructed using the amino acid sequence of the human transporter and the known crystal structure of a related protein, such as the Drosophila dopamine transporter (dDAT), as a template. ub.edu The active sites of these transporters are often highly conserved, making this a valid approach. ub.edu

The docking process involves placing the (S)-MDPV molecule, in its protonated form, into the defined binding site of the hDAT model. ub.edu Algorithms then explore various possible binding poses, which are ranked using scoring functions to identify the most stable and likely interaction. nih.gov These simulations provide insights into the specific amino acid residues within the transporter that interact with the ligand and the nature of the chemical bonds involved (e.g., hydrogen bonds, hydrophobic interactions). Further refinement of these docked poses can be achieved through molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time to assess its stability. up.ac.zanih.gov

Table 1: Key Methodological Components in Molecular Docking of (S)-MDPV

ComponentDescriptionRelevance to (S)-MDPV Studies
Protein Target The biological macromolecule to which the ligand binds.The primary targets are the human dopamine (hDAT) and norepinephrine (B1679862) (hNET) transporters. ub.edunih.gov
Protein Model The 3D structure of the target protein used for docking.Often a homology model based on a related template like Drosophila DAT (dDAT) due to the lack of an experimental hDAT structure. ub.edu
Ligand Structure The 3D structure of the molecule being docked.The (S)-enantiomer of MDPV is built and prepared in its physiologically relevant protonated state. ub.edu
Docking Software The computational program used to perform the simulation.Examples include Molecular Operating Environment (MOE). ub.edu
Placement Algorithm The method used to generate different binding poses.The "triangle matcher" method is one such algorithm used in MDPV-related studies. ub.edu
Scoring Function A mathematical function used to rank the predicted binding poses based on estimated binding affinity.Used to select the most probable binding mode for further analysis. nih.gov
Post-Docking Analysis Evaluation of the results to understand the interaction.Includes identifying key interacting amino acid residues and assessing the stability of the complex, sometimes with molecular dynamics simulations. up.ac.za

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. wikipedia.org The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties). wikipedia.org

In the context of synthetic cathinones, QSAR studies have been instrumental in identifying the key molecular features that govern their potency and selectivity for different monoamine transporters. nih.govacs.org For cathinone (B1664624) analogs, these studies correlate physicochemical parameters of substituents with neurochemical data, such as the ability to inhibit or promote release at dopamine (DAT) and serotonin (B10506) (SERT) transporters. nih.gov

A key finding from QSAR analyses of para-substituted methcathinone (B1676376) (MCAT) analogues is the importance of steric parameters (represented as Eₛ). nih.gov Studies have demonstrated a significant correlation between the steric bulk of the substituent on the phenyl ring and the drug's selectivity for DAT over SERT. nih.govacs.org This suggests that the size and shape of this part of the molecule are critical determinants of its interaction with the transporter binding sites. nih.gov While a specific, published QSAR model for (S)-MDPV itself is not detailed in the provided results, the methodologies and findings from related cathinones are directly applicable to understanding its structure-activity profile. ub.edunih.gov

Table 2: Components of QSAR Analysis for Cathinone Derivatives

ComponentDescriptionExample from Cathinone Studies
Dependent Variable The biological activity being measured and modeled.In vitro potency for promoting monoamine release via DAT and SERT. nih.gov
Molecular Descriptors Numerical values that describe the physicochemical properties of the molecules.Steric (Eₛ): Describes the size and shape of a substituent. nih.govElectronic (σₚ): Describes the electron-withdrawing or -donating ability of a substituent. nih.govLipophilic (πₚ): Describes the hydrophobicity of a substituent. nih.gov
Statistical Method The mathematical technique used to build the model.Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net
Validation Parameters Statistical metrics used to assess the quality and predictive power of the model.r² (Coefficient of determination): Measures how well the model fits the data. researchgate.netF-test (Fisher test): Measures the statistical significance of the model. researchgate.net

Conformational Analysis and Stereochemical Modeling

The three-dimensional shape (conformation) and stereochemistry of a molecule are fundamental to its biological function, as they dictate how it fits into a receptor or enzyme binding site. (S)-MDPV possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-MDPV and (R)-MDPV. nih.gov

Computational and experimental methods have been used to determine the absolute configuration and conformational preferences of MDPV. The absolute stereochemistry of the enantiomers was definitively determined through single-crystal X-ray diffraction, which confirmed that the levorotatory (−)-MDPV enantiomer has the S configuration. nih.gov This was further corroborated by comparing experimental Electronic Circular Dichroism (ECD) spectra with quantum-mechanical simulations, which also identified the first enantiomer to be separated via chiral chromatography as S-(-)-MDPV. mdpi.com

Conformational analysis of related cathinones has been performed using Density Functional Theory (DFT) calculations. springermedizin.descispace.com This process involves systematically rotating the molecule around its single bonds to generate various starting geometries. springermedizin.de These geometries are then optimized to find all stable, low-energy conformers and their relative abundance is calculated based on the Boltzmann distribution. springermedizin.descispace.com This provides a detailed picture of the molecule's likely shapes in solution.

Studies on the stereochemical stability of (S)-MDPV HCl are also crucial. Racemization studies, which monitor the conversion of one enantiomer into the other, have shown that S-(-)-MDPV is stereochemically stable for extended periods at room temperature and physiological temperature (37 °C). nih.govmdpi.com However, racemization can begin to occur at elevated temperatures over time. mdpi.com

Table 3: Stereochemical Stability of S-(-)-MDPV Under Various Conditions

TemperatureTimeEnantiomeric Ratio (S:R)Observation
Room Temperature48 hours100:0No racemization observed. mdpi.com
37 °C24 hours100:0No racemization observed. mdpi.com
37 °C48 hours96:4Racemization begins to occur. mdpi.com
70 °C3 hours97:3Racemization observed. mdpi.com
70 °C48 hours69:31Significant racemization observed. mdpi.com

Future Directions and Research Gaps in S Mdpv Hcl Studies

Unexplored Mechanisms and Target Interactions

The primary mechanism of (S)-MDPV is understood to be the blockade of DAT and NET. researchgate.netmdpi.com It is recognized as a potent reuptake inhibitor, not a substrate-type releasing agent. researchgate.netnih.gov In vitro studies have shown it to be substantially more potent than cocaine at DAT. drugsandalcohol.ieub.edunih.gov However, the full spectrum of its molecular interactions is not completely elucidated.

Key Research Gaps:

Secondary Messenger Systems and Downstream Signaling: While DAT and NET are the primary targets, the intracellular signaling cascades that are affected by the potent and sustained increase in synaptic dopamine (B1211576) and norepinephrine (B1679862) are not fully mapped. Research is needed to explore the downstream consequences on pathways involving protein kinases, transcription factors like ΔFosB, and brain-derived neurotrophic factor (BDNF), which are implicated in the long-term neural plasticity associated with psychostimulants. ub.edu

Interaction with Other Neurotransmitter Systems: While (S)-MDPV has a much lower affinity for the serotonin (B10506) transporter (SERT), its chronic administration and the resulting profound alteration of catecholamine signaling could indirectly modulate other systems. researchgate.netfrontiersin.org Research indicates that nicotinic acetylcholine (B1216132) receptors (nAChRs) may play a role in the reinforcing effects of MDPV, as the nAChR antagonist mecamylamine (B1216088) was found to reduce MDPV self-administration and its reward-enhancing effects. nih.gov Further investigation into cholinergic, glutamatergic, and GABAergic system adaptations following (S)-MDPV exposure is warranted.

Unidentified Molecular Targets: The affinity of (S)-MDPV for other potential targets, such as monoamine oxidase (MAO) enzymes, has not been thoroughly investigated. frontiersin.org Exploring interactions with trace amine-associated receptors (TAARs) or other G-protein coupled receptors could reveal novel aspects of its mechanism of action.

Table 1: In Vitro Transporter Inhibition Profile of Racemic MDPV

TransporterIC50 (nM) - Study 1 frontiersin.orgIC50 (nM) - Study 2 researchgate.net
Dopamine (DAT) 4.22.4
Norepinephrine (NET) 2626.2
Serotonin (SERT) 33742259
This table displays the 50% inhibitory concentrations (IC50) for racemic MDPV at the human dopamine, norepinephrine, and serotonin transporters from two separate in vitro studies. Lower values indicate higher potency. Note: The activity of racemic MDPV is primarily attributed to the (S)-enantiomer.

Long-Term Neurobiological Consequences in Preclinical Models

The acute effects of (S)-MDPV are characteristic of a potent psychostimulant, but the lasting neurobiological changes from sustained or high-dose exposure are a significant concern and an area requiring more research. nih.govresearchgate.net

Key Research Gaps:

Persistent Neuroadaptations: Chronic intermittent exposure to psychostimulants can lead to enduring neuroadaptations. ub.edu While studies show that adolescent exposure to MDPV in mice leads to persistent learning and memory impairments in adulthood, the underlying cellular and molecular changes are not fully understood. researchgate.net One study found these memory deficits were not linked to aberrant hippocampal development, suggesting other brain regions or mechanisms are involved. researchgate.net

Vulnerability to Substance Abuse: Preclinical evidence suggests that adolescent exposure to MDPV can increase vulnerability to cocaine abuse later in life. wikipedia.org The specific neurobiological alterations that prime the reward system for this heightened sensitivity, such as changes in receptor density, transporter function, or synaptic plasticity in the mesolimbic pathway, need to be identified.

Chronic Reward System Function: Studies using intracranial self-stimulation (ICSS) show that while acute MDPV enhances reward function, cessation after chronic self-administration leads to elevated brain reward thresholds, indicative of an anhedonic state. nih.gov The long-term trajectory of this reward deficit and the underlying neurochemical imbalances (e.g., in dopamine, BDNF, or stress-related neuropeptides) following prolonged abstinence from (S)-MDPV are poorly characterized.

Neuroinflammatory and Neurotoxic Effects: Data on the neurotoxic potential of (S)-MDPV is limited and sometimes conflicting. nih.gov While some studies report no significant striatal toxicity after certain binge regimens, others suggest more complex responses than traditional amphetamines. mdpi.comnih.gov There is a critical need for systematic, long-term studies examining markers of neuroinflammation (e.g., glial activation), oxidative stress, and neuronal integrity in key brain regions after chronic (S)-MDPV administration. nih.gov

Table 2: Selected Long-Term Effects of MDPV in Preclinical Models

Study FocusAnimal ModelKey FindingCitation
Learning & Memory Mice (adolescent exposure)Persistent spatial working memory and object recognition memory deficits in adulthood. researchgate.net
Addiction Vulnerability Mice (adolescent exposure)Increased reinforcing effects of cocaine in adulthood. wikipedia.org
Reward Function Rats (adult self-administration)Gradually increasing brain reward thresholds 23h post-session, indicative of anhedonia. nih.gov
Behavioral Sensitization RodentsRepeated intermittent exposure results in a progressive and enduring increase in motor stimulant response. ub.edu

Development of Novel Research Tools and Methodologies

Advancing the understanding of (S)-MDPV requires the continued development and application of sophisticated research tools.

Key Research Gaps:

Enantiomer-Specific Probes: The development of high-affinity, selective radioligands or fluorescent probes specific for (S)-MDPV's binding site on DAT and NET would be invaluable for positron emission tomography (PET) imaging and advanced microscopy. Such tools would allow for the direct visualization and quantification of transporter occupancy and dynamics in the living brain.

Advanced Analytical Methods: While methods like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) have been developed for the enantioseparation of MDPV, there is a continuous need to refine these techniques for higher sensitivity and application to complex biological matrices like microdialysates or specific brain tissue subregions. nih.govnih.govrsc.orgresearchgate.net The development of methods to quantify the enantiomeric ratio in hair samples represents an advance for long-term monitoring. mdpi.com

In Vivo Biosensors: The use of enzyme-based glucose sensors to measure metabolic activity in specific brain areas like the nucleus accumbens in real-time provides a powerful tool to correlate neurochemical effects with neural activity. frontiersin.org Expanding the use of these and other next-generation biosensors for dopamine, norepinephrine, and other neurotransmitters will offer greater insight into the immediate and downstream effects of (S)-MDPV in behaving animals.

Q & A

Q. What analytical methods are recommended for quantifying (S)-MDPV HCl in biological samples?

To quantify this compound in biological matrices like serum or urine, use chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enantioselective analysis . For urine samples, three-dimensional fluorescence spectroscopy combined with parallel factor analysis (PARAFAC) can detect MDPV·HCl at low concentrations (e.g., 0.5 mg/L) after proper sample preparation, including dilution with ultrapure water and validation via calibration standards . Ensure method validation with quality control standards (e.g., 3–1600 ng/ml) and internal standards like (R,S)-MDPV-D8 to confirm accuracy .

Q. What are best practices for designing in vivo studies on this compound's neurobehavioral effects?

Use adult rats (e.g., F344/N and LEW strains) with controlled variables such as age, sex, and housing conditions (e.g., 14/10-hour light/dark cycles). Intraperitoneal (ip) or intravenous (iv) administration routes are common, with doses calculated based on free base weight (e.g., 2–2000 ng/ml). Include sex-specific cohorts to assess pharmacokinetic (PK) differences and employ behavioral assays (e.g., locomotor activity tests) alongside PK profiling . Ethical compliance, such as humane endpoints and institutional approvals, is critical .

Q. How should researchers conduct a systematic literature review on this compound?

Define a narrow research question (e.g., "enantiomer-specific neurotoxicity") and identify at least three key articles meeting inclusion criteria. Use databases like PubMed and Scopus, avoiding unreliable sources (e.g., ). Document search strategies in spreadsheets, track citations, and update searches regularly to capture recent studies . Prioritize primary literature over reviews to ensure methodological transparency .

Advanced Research Questions

Q. How can researchers address enantiomer-specific pharmacokinetic differences in this compound studies?

Employ chiral LC-MS/MS to separately quantify (S)- and (R)-MDPV in serum . Administer individual enantiomers (e.g., 1 mg/ml iv doses) to male and female rats to assess in vivo inversion or sex-dependent clearance rates. Compare area-under-the-curve (AUC) and half-life (t1/2t_{1/2}) values between enantiomers. For example, in male rats, (S)-MDPV shows higher brain penetration than (R)-MDPV, requiring sex-stratified statistical models to resolve disparities .

Q. What strategies validate analytical method accuracy for this compound in complex matrices?

Validate methods using calibration curves (e.g., 2–2000 ng/ml in rat serum) and quality controls (QC) with ≤15% coefficient of variation. Cross-validate with orthogonal techniques like fluorescence spectroscopy or gas chromatography-mass spectrometry (GC-MS). Include internal standards (e.g., deuterated MDPV) to correct for matrix effects and ensure reproducibility across laboratories .

Q. How can PK/PD modeling resolve contradictions in enantiomer-specific effects of this compound?

Integrate PK data (e.g., serum concentration-time profiles) with pharmacodynamic (PD) endpoints like dopamine transporter inhibition. Use compartmental modeling to correlate (S)-MDPV exposure with neurobehavioral outcomes. For instance, higher (S)-enantiomer AUC in female rats may explain sex-specific hyperactivity, necessitating non-linear mixed-effects models (NONMEM) to account for variability .

Q. What experimental designs assess sex-dependent differences in this compound's neuropharmacological effects?

Compare PK parameters (e.g., CmaxC_{max}, t1/2t_{1/2}) and behavioral responses (e.g., conditioned taste aversion) between male and female rats after enantiomer-specific dosing. Control for hormonal cycles in females by tracking estrus phases. Use ANOVA or mixed-effects models to identify sex-by-dose interactions, and validate findings with immunohistochemistry for neurotoxicity markers (e.g., glial fibrillary acidic protein) .

Methodological Notes

  • Data Validation : Follow ISO/IEC 17025 guidelines for analytical method validation, including precision, accuracy, and limit of detection (LOD) calculations .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, reporting housing conditions, sample sizes, and randomization .
  • Literature Synthesis : Use citation management tools (e.g., EndNote) and critical appraisal frameworks (e.g., AMSTAR-2) to evaluate evidence quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.